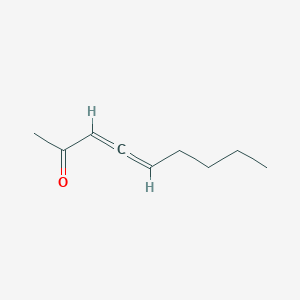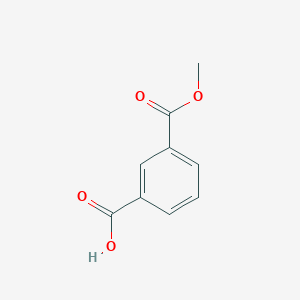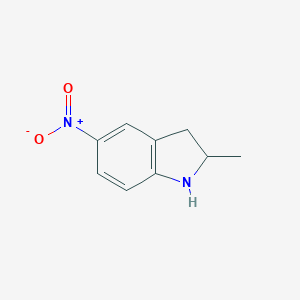![molecular formula C12H11N3O B047726 1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one CAS No. 124886-01-7](/img/structure/B47726.png)
1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one
Overview
Description
BMY-20844 is a small molecule drug developed by Bristol Myers Squibb Company. It is a potent inhibitor of 3’,5’-cyclic-AMP phosphodiesterases, which are enzymes that play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly thrombosis .
Preparation Methods
The synthetic routes and reaction conditions for BMY-20844 are proprietary and not publicly disclosed in detail. it is known that the compound belongs to the class of imidazoquinoline derivatives. The synthesis of such compounds typically involves the formation of the imidazoquinoline core structure, followed by functionalization at specific positions to achieve the desired pharmacological properties .
Chemical Reactions Analysis
BMY-20844 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in BMY-20844, potentially altering its pharmacological activity.
Substitution: Substitution reactions can introduce different substituents into the imidazoquinoline core, affecting the compound’s potency and selectivity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: As a potent inhibitor of 3’,5’-cyclic-AMP phosphodiesterases, BMY-20844 is used in research to study the role of these enzymes in cellular signaling pathways.
Biology: The compound is used to investigate the effects of cyclic adenosine monophosphate regulation on cellular processes such as platelet aggregation and vascular function.
Medicine: BMY-20844 has shown promise in preclinical studies for the treatment of cardiovascular diseases, particularly thrombosis. Its ability to inhibit platelet aggregation makes it a potential candidate for antithrombotic therapy.
Industry: The compound’s unique properties make it valuable for the development of new therapeutic agents targeting cyclic adenosine monophosphate phosphodiesterases
Mechanism of Action
BMY-20844 exerts its effects by inhibiting the activity of 3’,5’-cyclic-AMP phosphodiesterases. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate, which in turn activates cyclic adenosine monophosphate-dependent protein kinase. The activation of this kinase results in various downstream effects, including the inhibition of platelet aggregation and the modulation of vascular tone. The compound’s antithrombotic actions are primarily attributed to these mechanisms .
Comparison with Similar Compounds
BMY-20844 is compared with other inhibitors of 3’,5’-cyclic-AMP phosphodiesterases, such as:
Anagrelide: Another inhibitor of cyclic adenosine monophosphate phosphodiesterases, used primarily for the treatment of essential thrombocythemia.
BMY-21190: A structurally similar compound with potent inhibitory activity against cyclic adenosine monophosphate phosphodiesterases.
BMY-20844 is unique in its specific inhibition profile and its potential therapeutic applications in cardiovascular diseases. While other compounds like anagrelide and BMY-21190 also inhibit cyclic adenosine monophosphate phosphodiesterases, BMY-20844’s distinct chemical structure and pharmacological properties make it a valuable candidate for further research and development .
Properties
IUPAC Name |
7,8-dimethyl-1,3-dihydroimidazo[4,5-b]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-6-3-4-9-8(7(6)2)5-10-11(13-9)15-12(16)14-10/h3-5H,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCKPUDNMNCWMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(NC(=O)N3)N=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154516 | |
| Record name | 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124886-01-7 | |
| Record name | 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124886017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-7,8-dimethyl-2H-imidazo(4,5-b)quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40154516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-20844 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALR3F45M10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
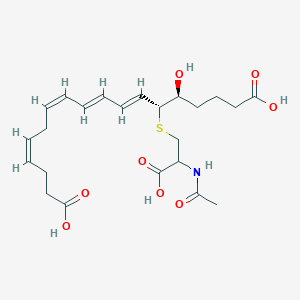
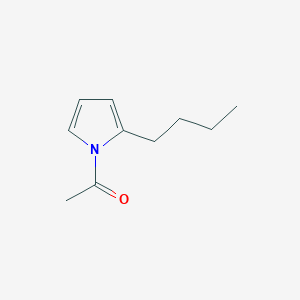



![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)

